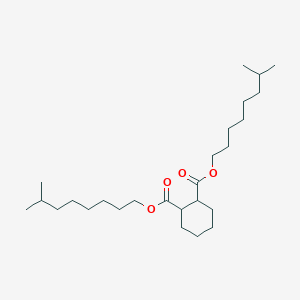

Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate

概述

描述

Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate: is a chemical compound known for its use as a plasticizer. It is often employed in the production of polyvinyl chloride (PVC) products to enhance their flexibility and durability. This compound is recognized for its non-phthalate nature, making it a safer alternative to traditional phthalate plasticizers .

准备方法

Synthetic Routes and Reaction Conditions: : The synthesis of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with 7-methyloctanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: : In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation to obtain the final product .

化学反应分析

Types of Reactions

Esterification: The primary reaction involved in the synthesis of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate is esterification.

Common Reagents and Conditions

Esterification: Sulfuric acid, p-toluenesulfonic acid, reflux conditions.

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide), elevated temperatures.

Major Products

Esterification: this compound.

Hydrolysis: Cyclohexane-1,2-dicarboxylic acid and 7-methyloctanol.

科学研究应用

Plasticizer in PVC Products

DINCH is extensively used as a plasticizer in polyvinyl chloride (PVC) products. Its role is crucial in enhancing the flexibility and durability of PVC, which is vital for applications that require soft and pliable materials. This includes:

- Medical Devices : DINCH is utilized in the manufacturing of medical devices such as IV bags and tubing due to its safety profile and ability to maintain material integrity under various conditions .

- Food Packaging : The compound is also employed in food packaging materials, ensuring that they remain flexible while being safe for food contact .

- Children's Toys : Given its non-toxic nature, DINCH is favored for use in children's toys, providing a safer alternative to phthalates .

Other Industrial Uses

Beyond PVC applications, DINCH finds utility in several other areas:

- Coatings and Sealants : It can be incorporated into coatings to improve flexibility and adhesion properties.

- Adhesives : DINCH enhances the performance of adhesives by improving their flexibility and durability.

- Textiles : The compound can be used in textile treatments to improve fabric softness and drape .

Comparative Analysis with Other Plasticizers

To better understand the unique position of DINCH in the market, a comparative analysis with other plasticizers is beneficial:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) | High | Non-toxic; suitable for sensitive applications |

| Diisobutyl cyclohexane-1,2-dicarboxylate | High | Different alkyl chain length; used in various plastics |

| Cyclohexylmethyl cyclohexanecarboxylate | Moderate | Used in coatings; less common as a plasticizer |

| Ethyl 4-hydroxycyclohexanecarboxylate | Moderate | Used in pharmaceuticals; different functional groups |

| Trans-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate | Moderate | Different hydroxymethyl group; used in specialty chemicals |

Medical Device Applications

A study conducted by the Danish Ministry of the Environment evaluated various plasticizers, including DINCH, for use in medical devices. The findings indicated that DINCH does not pose reproductive toxicity concerns and has a favorable safety profile compared to traditional phthalates .

Environmental Impact Studies

Research has shown that DINCH exhibits improved biodegradability compared to some phthalates, potentially reducing its environmental persistence. However, further studies are needed to fully understand its long-term environmental impact .

作用机制

The primary function of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate is to act as a plasticizer. It works by embedding itself between the polymer chains of PVC, reducing intermolecular forces and increasing the flexibility of the material. This compound does not have specific molecular targets or pathways as it is not biologically active .

相似化合物的比较

Similar Compounds

Diisononyl phthalate (DINP): Another plasticizer used in PVC products but is a phthalate ester.

Di(2-ethylhexyl) terephthalate (DEHT): A non-phthalate plasticizer similar to Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate.

Uniqueness

生物活性

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, also known as DINCH (diisononyl cyclohexane-1,2-dicarboxylate), is a non-phthalate plasticizer developed as a safer alternative to traditional phthalate plasticizers. Its use is prevalent in sensitive applications such as medical devices and children's toys due to concerns regarding the endocrine-disrupting effects of phthalates. This article explores the biological activity of DINCH, focusing on its mechanisms of action, potential health effects, and relevant case studies.

- Molecular Formula : C₂₆H₄₈O₄

- Molecular Weight : 424.66 g/mol

- CAS Number : 166412-78-8

- Purity : Typically ≥ 95% in commercial preparations

Endocrine Disruption

Research has indicated that DINCH and its metabolites can interact with nuclear hormone receptors, including:

- Estrogen Receptors (ERα and ERβ) : Studies have shown that DINCH metabolites can exhibit agonistic or antagonistic effects on these receptors, potentially influencing reproductive health and development .

- Peroxisome Proliferator-Activated Receptors (PPARs) : Activation of PPARα and PPARγ by DINCH metabolites has been linked to lipid metabolism alterations, which could have implications for metabolic disorders .

Toxicogenomic Studies

A significant body of research has focused on the toxicogenomic effects of DINCH. For instance:

- A study reported that exposure to DINCH resulted in significant changes in the expression of 648 genes after 48 hours, indicating its biological activity at the genomic level .

- Another investigation highlighted that DINCH exposure altered metabolic pathways associated with adipogenesis and lipid metabolism, raising concerns about obesity and metabolic syndrome risk in exposed populations .

Case Studies

- Reproductive Health : A study involving women at a fertility clinic suggested lower estradiol hormone levels correlated with urinary concentrations of DINCH metabolites, although results were inconclusive regarding oocyte yield .

- Childhood Exposure : Research has emphasized the need for monitoring DINCH exposure in children due to its widespread use in toys. The Swedish Environmental Research Institute recommended further investigation into its potential health impacts on developing children .

Table of Biological Activities

属性

IUPAC Name |

bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H48O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h21-24H,5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORIEOQXBKUKGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274044 | |

| Record name | Bis(7-methyloctyl) tetrahydrophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

394 °C | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

224 °C (COC) | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Iin water, <0.02 mg/L | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Specific gravity slightly less than 1 | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 1.2X10-7 mm Hg | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

166412-78-8, 318292-43-2 | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166412788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(7-methyloctyl) tetrahydrophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-diisononyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISONONYL HEXAHYDROPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H26MNT7GT7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。